N-[5-(1H-benzimidazol-2-yl)pentyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide
Description
N-[5-(1H-Benzimidazol-2-yl)pentyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide is a structurally complex organic compound characterized by two fused heterocyclic systems: a benzoxazine core (a benzene ring fused with an oxazine ring) and a benzimidazole moiety linked via a pentyl chain . Key functional groups include a 3-hydroxyl group on the benzoxazine ring and a carboxamide group at the 6-position (Figure 1). These features enhance its solubility and reactivity, making it a promising candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors that recognize aromatic heterocycles .
The compound’s synthesis involves multi-step protocols, including condensation reactions and functional group modifications, which allow for structural diversification to optimize biological activity or pharmacokinetic properties .
Properties
Molecular Formula |
C21H22N4O3 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c26-20-13-28-18-10-9-14(12-17(18)25-20)21(27)22-11-5-1-2-8-19-23-15-6-3-4-7-16(15)24-19/h3-4,6-7,9-10,12H,1-2,5,8,11,13H2,(H,22,27)(H,23,24)(H,25,26) |
InChI Key |
MWZFOMAFMRDYOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)NCCCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium hydroxide (KOH) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-benzimidazol-2-yl)pentyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole and benzoxazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[5-(1H-benzimidazol-2-yl)pentyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antiviral activities.
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their function. The benzoxazine ring may also interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid architecture, combining benzoxazine and benzimidazole motifs. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Functional Groups | Biological Activity |
|---|---|---|---|
| N-[5-(1H-Benzimidazol-2-yl)pentyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide | Benzoxazine + Benzimidazole | 3-hydroxyl, carboxamide, pentyl linker | Theoretical: Broad-spectrum (pending empirical validation) |
| N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide | Benzimidazole + Naphthalene | 3-hydroxyl, carboxamide | Antimicrobial (e.g., against S. aureus) |
| 7-Fluoro-N,N-dimethylbenzimidazole | Fluorinated benzimidazole | Fluorine, dimethylamine | Anticancer (e.g., inhibits kinase pathways) |
| N-(5-Methylisoxazol-3-carbonyl)-benzimidazole | Benzimidazole + Isoxazole | Methylisoxazole, carboxamide | Anti-inflammatory (COX-2 inhibition) |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide | Benzodioxin + Oxazole | Methyloxazole, carboxamide | Potential: Neuroprotective or cardiovascular applications |
Key Differentiators:
Dual Heterocyclic System : Unlike analogs with single heterocycles (e.g., benzimidazole or benzodioxin), the target compound integrates benzoxazine and benzimidazole, enabling multi-target interactions. This hybrid structure may enhance binding affinity to proteins with aromatic/heterocyclic binding pockets .
Hydrogen-Bonding Capacity: The 3-hydroxyl group on benzoxazine facilitates hydrogen bonding, a critical feature for stabilizing ligand-receptor interactions (as per Etter’s hydrogen-bonding theory) . This contrasts with non-hydroxylated analogs (e.g., 7-fluoro-N,N-dimethylbenzimidazole), which rely on hydrophobic or halogen interactions .
Solubility Profile: The carboxamide group enhances aqueous solubility relative to non-polar derivatives (e.g., 2-chlorobenzothiazole) , which may improve bioavailability.
Limitations and Challenges:
- Lack of Empirical Data : While structural features suggest broad applicability, the compound’s specific biological activities remain unverified. For instance, benzothiazole-based analogs (e.g., N-(6-chloro-1,3-benzothiazol-2-yl)acetamide) have confirmed antimicrobial activity , but similar validation is needed for the target compound.
- Synthetic Complexity : The multi-step synthesis may limit scalability compared to simpler derivatives like 7-fluoro-N,N-dimethylbenzimidazole .
Biological Activity
N-[5-(1H-benzimidazol-2-yl)pentyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, emphasizing its pharmacological potential.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHNO
- Molecular Weight : 378.4 g/mol
The structure features a benzimidazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Research indicates that compounds containing benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, benzimidazole derivatives have been shown to interfere with DNA topoisomerases, crucial enzymes in DNA replication and repair processes. A study demonstrated that specific derivatives inhibited mammalian type I DNA topoisomerase activity, leading to cytotoxicity in HeLa and MCF7 cancer cells .
Antimicrobial Activity
Benzimidazole derivatives are recognized for their broad-spectrum antimicrobial activity. They have shown efficacy against bacteria, fungi, and protozoa. The mechanism often involves disruption of microtubule formation in parasites and inhibition of essential enzymatic pathways in bacteria .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various benzimidazole derivatives on cancer cell lines. The compound this compound was included in the screening. Results indicated that it exhibited significant cytotoxicity against A431 skin epidermoid carcinoma cells, with an IC50 value comparable to established chemotherapeutic agents .
Study 2: Antimicrobial Testing
In another investigation, the antimicrobial properties of the compound were assessed against several pathogens. The results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : The compound may inhibit topoisomerase enzymes, disrupting DNA replication in cancer cells.
- Microtubule Disruption : Similar to other benzimidazole derivatives, it may interfere with microtubule dynamics in parasites and cancer cells.
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Effect | Cell Line/Pathogen |
|---|---|---|
| Cytotoxicity | Significant cytotoxic effects | HeLa, MCF7, A431 |
| Antimicrobial | Broad-spectrum activity | Gram-positive and Gram-negative bacteria |
| Mechanism | Topoisomerase inhibition | Cancer cells |
| Microtubule disruption | Parasites |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
